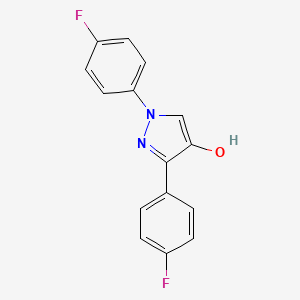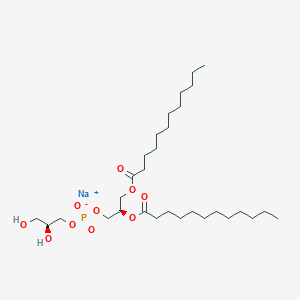
5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-羟基-3-甲氧基苄叉基)-3-戊基-2-硫代-1,3-噻唑烷-4-酮是一种属于噻唑烷酮家族的合成有机化合物。该化合物以其独特的结构为特征,该结构包括一个用羟基-甲氧基苄叉基和戊基链取代的噻唑烷酮环。由于其潜在的生物活性及其应用,它在各个科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
5-(4-羟基-3-甲氧基苄叉基)-3-戊基-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及 4-羟基-3-甲氧基苯甲醛与 3-戊基-2-硫代-1,3-噻唑烷-4-酮的缩合。该反应通常在氢氧化钠或碳酸钾等碱的存在下进行,以及乙醇或甲醇等适当的溶剂。反应混合物在回流条件下加热数小时以确保完全缩合。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对更高的产率和纯度进行优化,通常涉及连续流动反应器和自动化系统以精确控制反应参数。采用重结晶或色谱等纯化步骤以获得高纯度的最终产物。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在羟基处,导致形成醌衍生物。
还原: 噻唑烷酮环中羰基的还原可以得到相应的醇。
取代: 苄叉基部分上的甲氧基和羟基可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 可以在碱性或酸性条件下使用卤代烷或酰氯等试剂。
主要产物
氧化: 醌衍生物。
还原: 醇衍生物。
取代: 取决于所用试剂的不同,各种取代的苄叉基衍生物。
科学研究应用
化学
在化学中,5-(4-羟基-3-甲氧基苄叉基)-3-戊基-2-硫代-1,3-噻唑烷-4-酮被用作合成更复杂分子的构建块。它独特的结构允许各种官能化,使其在有机合成中具有价值。
生物
在生物学上,这种化合物已被证明具有作为抗菌剂和抗癌剂的潜力。 研究表明它能够抑制某些细菌和真菌菌株的生长,以及它对癌细胞系的细胞毒性作用 .
医学
在医学中,该化合物正在被探索其治疗潜力。它的抗菌和抗癌特性使其成为药物开发的候选者。
工业
在工业上,该化合物可用于开发具有特定性能的新材料。 它的结构特征允许创建具有增强机械和热性能的聚合物和其他材料 .
作用机制
5-(4-羟基-3-甲氧基苄叉基)-3-戊基-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及它与各种分子靶标的相互作用。该化合物可以抑制参与微生物生长的酶,从而产生抗菌作用。 在癌细胞中,它可以通过调节 Bax、Bcl-2 和 caspase-3 等蛋白质的表达来诱导凋亡 。这些相互作用破坏细胞过程,导致细胞死亡。
相似化合物的比较
类似化合物
(Z)-5-(3-羟基-4-甲氧基苄叉基)-2-亚氨基噻唑烷-4-酮: 该化合物具有类似的苄叉基-噻唑烷酮结构,但在亚氨基基团的存在方面有所不同,而不是硫代基团.
2-(4-羟基-3-甲氧基苄叉基)茚满-1-酮: 该化合物具有类似的苄叉基部分,但基于茚满酮结构而不是噻唑烷酮.
独特性
5-(4-羟基-3-甲氧基苄叉基)-3-戊基-2-硫代-1,3-噻唑烷-4-酮的独特之处在于它结合了噻唑烷酮环、羟基-甲氧基苄叉基和戊基链。
属性
CAS 编号 |
611185-80-9 |
|---|---|
分子式 |
C16H19NO3S2 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19NO3S2/c1-3-4-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10+ |
InChI 键 |
VQGHRWDNIWMIPB-GXDHUFHOSA-N |
手性 SMILES |
CCCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S |
规范 SMILES |
CCCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)



![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)

